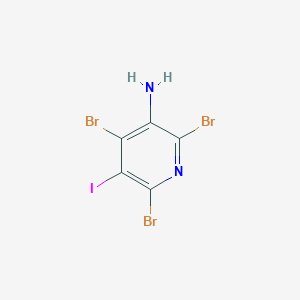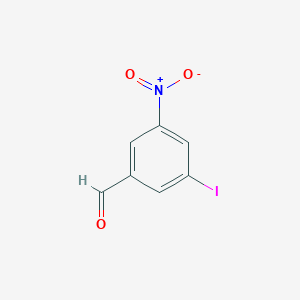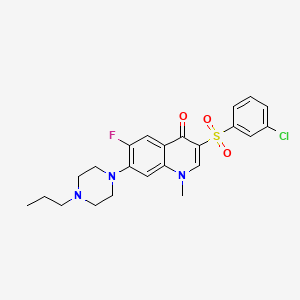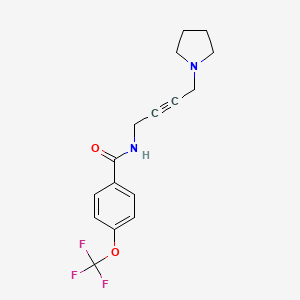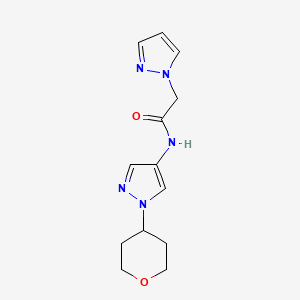
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, also known as THPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THPPA belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies for treating various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole-acetamide Derivatives
Researchers have synthesized pyrazole-acetamide derivatives and explored their properties through various analytical techniques. One study detailed the synthesis of pyrazole-acetamide derivatives with potential antioxidant activity. These compounds, including [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, were synthesized and characterized by IR, NMR, ESI-MS, and single crystal X-ray crystallography. The study highlighted the effect of hydrogen bonding on the self-assembly process of these compounds and their significant antioxidant activity, suggesting potential applications in scientific research related to oxidative stress and its biological implications (K. Chkirate et al., 2019).
Antimicrobial Applications
Another area of application is the development of antimicrobial agents. Various pyrazole-acetamide derivatives have been synthesized and tested for their antimicrobial efficacy. For instance, novel thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety were synthesized and demonstrated promising biological activity against various microorganisms. These findings underscore the potential of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (H. M. Aly et al., 2011).
Crystal Structure Analysis
The crystal structure analysis of pyrazole-acetamide derivatives provides insight into their potential applications in material science and molecular engineering. For example, the study on the synthesis, crystal structure, and biological activity of a specific pyrazole-acetamide compound revealed its moderate herbicidal and fungicidal activities. The detailed crystallographic analysis contributes to understanding the structure-activity relationships, essential for designing compounds with targeted properties for various scientific applications (霍静倩 et al., 2016).
Potential in Antipsychotic Therapy
Although the request excluded drug use and dosage information, it's noteworthy to mention the investigation into novel pyrazole-acetamide derivatives for their potential antipsychotic activity. This research avenue, exploring the behavioral and pharmacological effects of these compounds, could inform the development of new therapeutic strategies for psychiatric disorders, emphasizing the versatility of pyrazole-acetamide derivatives in scientific research beyond their molecular properties (L. Wise et al., 1987).
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities . Another study suggests that diphenyl-1H-pyrazole derivatives target the insect ryanodine receptor , which is a promising target for the development of novel insecticides .
Mode of Action
Based on the known actions of similar pyrazole-bearing compounds, it can be inferred that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect pathways related to these diseases.
Pharmacokinetics
The compound’s structure, which includes a tetrahydro-2h-pyran-4-yl group , may influence its pharmacokinetic properties
Result of Action
Based on the known actions of similar pyrazole-bearing compounds, it can be inferred that the compound may have potent antileishmanial and antimalarial effects .
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-13(10-17-5-1-4-14-17)16-11-8-15-18(9-11)12-2-6-20-7-3-12/h1,4-5,8-9,12H,2-3,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMTTAACBRAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)
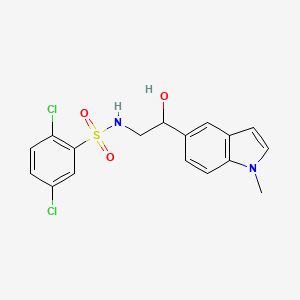
![1-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2441056.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)
